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molecular formula C7H14O B165396 2-Methylcyclohexanol CAS No. 583-59-5

2-Methylcyclohexanol

Cat. No. B165396
M. Wt: 114.19 g/mol
InChI Key: NDVWOBYBJYUSMF-UHFFFAOYSA-N
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Patent
US06638417B2

Procedure details

940 g (about 12.0 mole) of benzene was charged into a 3 L 4-necked flask and cooled to below 5° C. in an ice bath, followed by the addition of 1080 g (about 10.5 moles) of 95 concentrated sulfuric acid. The mixture was further cooled until the interior of the reaction vessel was cooled to below 5° C., followed by the addition of a mixture of 550 g (about 4.8 moles) of 2-methylcyclohexanol and 400 g (about 3.8 moles) of benzene in droplets over 5 hours. Thereafter, the reaction was continued for 2 hours. The reaction solution was transferred into a 5 L separatory funnel to separate the sulfuric acid phase. 1 L of pure water was then added to the solution 5 times so as to dissolve and remove the by-products and other impurities. The resulting solution was made alkali with 1% aqueous solution of sodium hydroxide, followed by the addition of 1 L of water until the aqueous phase was made neutral. After the separation of the aqueous phase, the remaining was dehydrated with sodium sulfate anhydride, followed by removal of the light fractions and the excess benzene under at a temperature of 100° C. and pressure of 0.4 kPa (3 mmHg) thereby obtaining about 900 g of crude 1-phenyl-1-methylcyclohexane. This was subjected to vacuum distillation thereby obtaining 800 g of a fraction having a boiling point of 119.7 to 120.5° C. at a pressure of 0.4 kPa (3 mmHg). The fraction was charged into a 2 L autoclave, followed by the addition of 8 g of a nickel-based hydrogenating catalyst. The reaction was carried out at a temperature of 150° C. and at a maximum pressure of 6.86×106 Pa (70 kg/cm2) until the absorption of hydrogen did not occurred. Thereafter, the catalyst was removed thereby obtaining about 820 g of the targeted product represented by the formula
Quantity
940 g
Type
reactant
Reaction Step One
[Compound]
Name
95
Quantity
1080 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
550 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH3:12][CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1O>>[C:1]1([C:13]2([CH3:12])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
940 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
95
Quantity
1080 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
550 g
Type
reactant
Smiles
CC1C(CCCC1)O
Name
Quantity
400 g
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 5° C. in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further cooled until the interior of the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to below 5° C.
CUSTOM
Type
CUSTOM
Details
The reaction solution was transferred into a 5 L separatory funnel
CUSTOM
Type
CUSTOM
Details
to separate the sulfuric acid phase
ADDITION
Type
ADDITION
Details
1 L of pure water was then added to the solution 5 times so as
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
remove the by-products and other impurities
ADDITION
Type
ADDITION
Details
followed by the addition of 1 L of water until the aqueous phase
CUSTOM
Type
CUSTOM
Details
After the separation of the aqueous phase
CUSTOM
Type
CUSTOM
Details
followed by removal of the light fractions

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 900 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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